molecular formula C21H28N4O2 B2704552 2-(4-ethoxyphenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acetamide CAS No. 1797058-03-7

2-(4-ethoxyphenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acetamide

Cat. No. B2704552
CAS RN: 1797058-03-7
M. Wt: 368.481
InChI Key: OOUNKZGIOLRJSL-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acetamide, also known as Compound A, is a synthetic compound with potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

Synthesis and Biological Activity

  • A study on the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide demonstrated its effects on memory ability in mice, suggesting potential therapeutic applications in neurology or psychiatry (Li Ming-zhu, 2008).
  • Another research effort designed and synthesized new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid, evaluating their anticonvulsant activity and suggesting possible applications in epilepsy treatment (J. Obniska et al., 2015).

Chemical Synthesis and Evaluation

  • The synthesis of novel benzodifuranyl compounds, including derivatives that showed significant analgesic and anti-inflammatory activities, indicates the chemical compound's potential in developing new pharmaceuticals (A. Abu‐Hashem et al., 2020).
  • Research on the marine actinobacterium Streptomyces sp. KMM 7210 led to the isolation of new compounds with cytotoxic activities, showcasing the potential of natural compounds in cancer research and treatment (M. P. Sobolevskaya et al., 2007).

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-3-27-19-7-5-17(6-8-19)14-21(26)22-15-18-10-12-25(13-11-18)20-9-4-16(2)23-24-20/h4-9,18H,3,10-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUNKZGIOLRJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acetamide

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